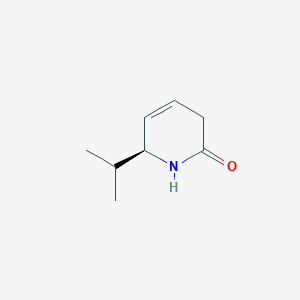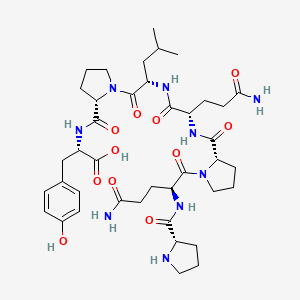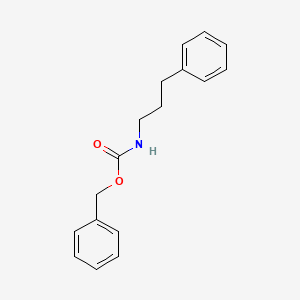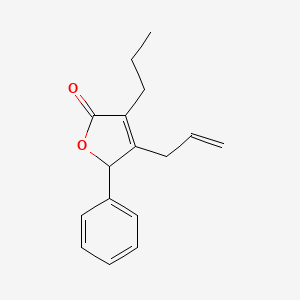![molecular formula C16H13N5O3 B14239815 nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine CAS No. 524047-79-8](/img/structure/B14239815.png)
nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles The structure of this compound includes a pyrimidoindole core, which is known for its significant biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-9H-pyrimido[4,5-b]indol-2-amine typically involves multi-component reactions. One common method is the four-component synthesis using indole-3-carboxaldehydes, aromatic aldehyde, and ammonium iodide as raw materials under transition-metal-free conditions. The pyrimidine ring is formed in one pot through a [4 + 2] annulation reaction, with four C–N bonds formed in one pot promoted by iodine and iodide additives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to minimize the use of stoichiometric amounts of strong acids or bases, which are not environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4-phenyl-9H-pyrimido[4,5-b]indol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
4-phenyl-9H-pyrimido[4,5-b]indol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anti-inflammatory, antimicrobial, and antimalarial agent.
Medicine: Explored for its cytotoxic properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-phenyl-9H-pyrimido[4,5-b]indol-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as pyruvate dehydrogenase kinases (PDHKs) and epidermal growth factor receptor (EGFr) tyrosine kinases. These interactions disrupt cellular processes, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-oxo-4-phenyl-2,3-dihydro-9H-pyrimido[4,5-b]indole
- 2-chloro-4-phenyl-9H-pyrimido[4,5-b]indole
- 2-nitramino-4-phenyl-9H-pyrimido[4,5-b]indole
Uniqueness
4-phenyl-9H-pyrimido[4,5-b]indol-2-amine is unique due to its specific structural features and the presence of the nitric acid group, which imparts distinct chemical and biological properties. Its ability to form multiple C–N bonds in a single reaction pot and its transition-metal-free synthesis route make it particularly noteworthy .
Propriétés
Numéro CAS |
524047-79-8 |
|---|---|
Formule moléculaire |
C16H13N5O3 |
Poids moléculaire |
323.31 g/mol |
Nom IUPAC |
nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine |
InChI |
InChI=1S/C16H12N4.HNO3/c17-16-19-14(10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)18-15(13)20-16;2-1(3)4/h1-9H,(H3,17,18,19,20);(H,2,3,4) |
Clé InChI |
LYWPDTRXDKYTPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4NC3=NC(=N2)N.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


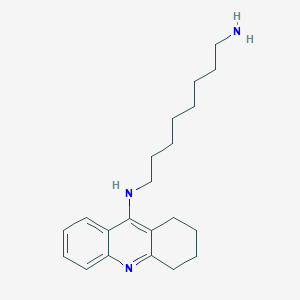
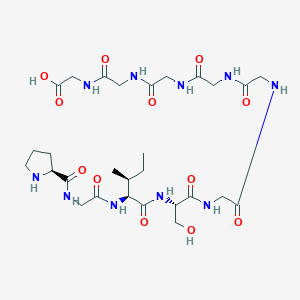
![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
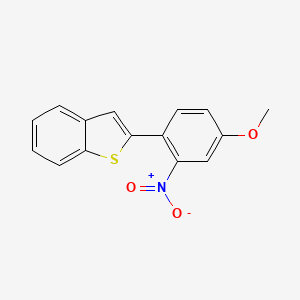
![2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14239757.png)
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
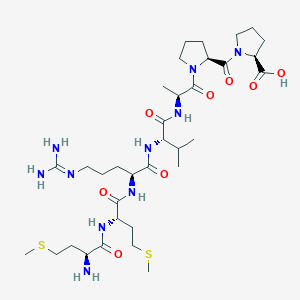
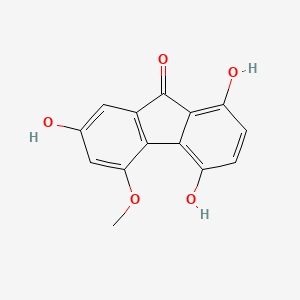
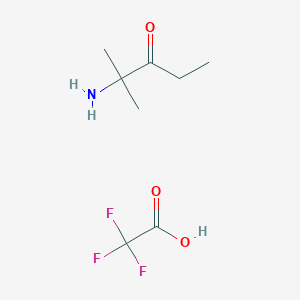
![Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester](/img/structure/B14239801.png)
